BACE1 Inhibitory Activity of Derived Tacrine Hybrids
Tacrine-based hybrids synthesized from 6,9-Dichloro-1,2,3,4-tetrahydroacridine have demonstrated β-secretase 1 (BACE1) inhibitory activity . In a class of these dichloro-derived hybrids, IC₅₀ values for BACE1 inhibition range from 2.1 to 22 μM . This contrasts with the parent compound, tacrine, which shows negligible BACE1 inhibition at similar concentrations, highlighting a unique functional gain conferred by the hybrid structure enabled by this specific intermediate.
| Evidence Dimension | BACE1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Hybrids derived from 6,9-Dichloro-1,2,3,4-tetrahydroacridine exhibit IC₅₀ values of 2.1 – 22 μM . |
| Comparator Or Baseline | Tacrine (parent compound) shows no significant BACE1 inhibition. |
| Quantified Difference | Introduction of BACE1 inhibitory activity, ranging from 2.1 to 22 μM, versus no activity. |
| Conditions | In vitro BACE1 enzymatic assay. |
Why This Matters
This evidence demonstrates that using this intermediate is not just about AChE inhibition; it's a gateway to multi-target compounds addressing a key pathology in Alzheimer's disease, offering a strategic advantage in drug discovery programs focused on polypharmacology.
